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Compound of Interest

Compound Name: AC-7954

Cat. No.: B1665392

AC-7954 Technical Support Center

This technical support center provides information on AC-7954 for researchers, scientists, and
drug development professionals. The following content is based on publicly available in vitro
research, as there are currently no published in vivo dose-finding studies for this compound.

Frequently Asked Questions (FAQSs)

Q1: What is AC-79547

AC-7954 is the laboratory designation for the chemical compound 3-(4-chlorophenyl)-3-(2-
(dimethylamino)ethyl)isochroman-1-one.[1][2] It has been identified as a selective, nonpeptidic
agonist of the urotensin-1l (UT) receptor.[1][2][3][4] As a small molecule with drug-like
properties, it is considered a valuable pharmacological research tool and a potential lead
compound for drug development.[1][2]

Q2: What is the mechanism of action of AC-79547

AC-7954 functions as an agonist for the G protein-coupled receptor (GPCR) known as the
urotensin-Il (UT) receptor, also referred to as GPR14.[1][5] By binding to and activating this
receptor, it mimics the action of the endogenous ligand, urotensin-Il, which is known to be a
potent vasoconstrictor.[6] Docking studies suggest that the (+)-enantiomer of AC-7954 interacts
with key residues within the UT receptor, including an interaction between its basic amino
group and Asp130 on the third transmembrane domain (TM3) of the receptor.[3]
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Q3: What is the potency of AC-79547

In vitro studies have determined the potency of racemic AC-7954. The activity has been shown
to reside primarily in the (+)-enantiomer.[1][3][6]

Quantitative Data Summary

Potency

Compound Assa Receptor EC50
i Yy - (EC50) s
Racemic AC- Human
R-SAT ) 300 nM 6.5
7954 Urotensin-Il
Not explicitly
guantified, but
Human
(+)-AC-7954 R-SAT ) noted to be the 6.6
Urotensin-I|

more potent

enantiomer.

Data sourced from multiple references.[1][3][4][6]

Experimental Protocols

Receptor-Selection and Amplification Technology (R-SAT) Assay

The initial identification and characterization of AC-7954 was performed using a functional, cell-
based high-throughput screening assay known as the Receptor-Selection and Amplification
Technology (R-SAT) assay.[1][6]

Methodology:

e Cell Line: NIH-3T3 cells are utilized for the assay.

o Transfection: The cells are transiently co-transfected with two plasmids:
o An expression vector for the human urotensin-Il receptor.

o Areporter plasmid, such as one containing a (3-galactosidase gene under the control of a
responsive element.
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o Cell Preparation: After transfection, the cells are frozen for storage. For the assay, they are
thawed, plated in microtiter plates, and allowed to adhere.

o Compound Addition: The test compound, such as AC-7954, is added to the cells at various
concentrations.

e Incubation: The cells are incubated with the compound to allow for receptor activation and
subsequent reporter gene expression.

» Signal Detection: The level of reporter gene expression is quantified. In the case of a 3-
galactosidase reporter, a substrate is added that produces a detectable signal (e.g.,
colorimetric or chemiluminescent) upon enzymatic cleavage.

o Data Analysis: The signal intensity is measured and plotted against the compound
concentration to determine the EC50 value, which represents the concentration at which the
compound elicits a half-maximal response.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of the urotensin-Il receptor and the
general workflow of the R-SAT assay used to identify AC-7954.
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Caption: Urotensin-1l receptor signaling pathway activated by AC-7954.
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Caption: Workflow for the R-SAT assay used in AC-7954 identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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